(S)-(-)-1-(9-Fluorenyl)ethanol

Beschreibung

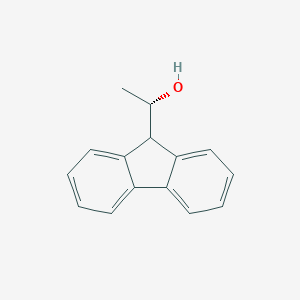

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral compound notable for its unique molecular architecture, which features a bulky, rigid fluorenyl scaffold attached to a chiral ethanol (B145695) unit. lookchem.com This structure is fundamental to its utility in stereoselective transformations and analytical separations. The specific spatial arrangement, or stereochemistry, of the hydroxyl and methyl groups around the chiral center, designated as (S), dictates its interaction with other chiral molecules. This property is harnessed in various chemical applications, from serving as a precursor to chiral derivatizing agents to acting as a building block in the synthesis of complex, enantiomerically pure molecules. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 151775-20-1 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Boiling Point | 367.6°C at 760 mmHg |

| Density | 1.158 g/cm³ |

| Refractive Index | 1.63 |

This data is compiled from multiple sources. lookchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583341 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-20-1 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Asymmetric Synthetic Methodologies for S 1 9 Fluorenyl Ethanol

Catalytic Asymmetric Reductions for Enantioselective Access

Catalytic asymmetric reduction represents one of the most efficient strategies for synthesizing chiral alcohols. This approach utilizes a small amount of a chiral catalyst to convert a large quantity of prochiral ketone into the desired enantiomerically enriched alcohol.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. mdpi.com This technique employs a hydrogen donor, typically in the form of isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to transfer hydrogen to the ketone, mediated by a chiral transition metal catalyst. Chiral ruthenium complexes, particularly those developed by Noyori and his research group, have proven to be exceptionally effective for this transformation. mdpi.comresearchgate.net

A notable example is the use of a tethered Ru-TsDPEN catalyst for the ATH of 9-acetylfluorene. This reaction yields (S)-(-)-1-(9-Fluorenyl)ethanol in 72% yield with an excellent enantiomeric excess (ee) of over 97%. researchgate.net The high steric hindrance of the fluorenyl group directs the ketone to fit into the sterically less congested region of the catalyst, thereby controlling the stereochemical outcome. researchgate.net

The success of Ru-catalyzed ATH is critically dependent on the structure of the chiral ligand coordinated to the metal center. The most widely recognized ligands are N-sulfonated 1,2-diamines, such as TsDPEN (N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine). mdpi.com The chiral framework of these ligands creates a specific environment around the ruthenium atom, which is essential for differentiating between the two prochiral faces of the ketone substrate.

To enhance catalyst performance, stability, and recyclability, significant efforts have been directed towards the modification and optimization of these ligands. One successful strategy involves "tethering" the catalyst, which can improve its robustness and lead to enhanced reactivity and enantioselectivity. mdpi.com Furthermore, dendritic catalysts, which feature a branched polymer support, have been developed to facilitate catalyst recovery and reuse, combining the benefits of homogeneous and heterogeneous catalysis.

The mechanism of stereocontrol in ATH catalyzed by Ru-TsDPEN complexes is well-established and is referred to as a metal-ligand bifunctional catalysis. mdpi.comlanl.gov In this concerted, non-classical mechanism, the transfer of hydrogen occurs through a six-membered ring transition state. The ruthenium-hydride (Ru-H) bond and the nitrogen-hydrogen (N-H) bond of the chiral diamine ligand work in synergy. The hydride is transferred from the ruthenium to the carbonyl carbon, while the proton from the amine ligand is simultaneously transferred to the carbonyl oxygen.

The enantioselectivity of the reaction is governed by the interactions between the substrate and the chiral catalyst in the transition state. The stereochemical outcome is dictated by a combination of steric and electronic factors. Specifically, a crucial CH/π interaction occurs between the η6-arene ligand of the ruthenium complex and the aromatic ring of the ketone substrate. mdpi.comlanl.gov This attractive interaction, along with steric repulsion between the larger substituent on the ketone and the ligand framework, forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. mdpi.comresearchgate.net

The efficiency and selectivity of the ATH reaction are significantly influenced by various reaction parameters, including the choice of hydrogen donor, solvent, base, temperature, and substrate-to-catalyst ratio (S/C).

The hydrogen donor plays a critical role. While isopropanol is commonly used in the presence of a base like potassium hydroxide, the reaction is reversible. kanto.co.jp In contrast, an azeotropic mixture of formic acid and triethylamine (5:2) serves as an irreversible hydrogen source, which can lead to higher yields and enantioselectivities, even at high substrate concentrations. mdpi.comkanto.co.jp

The solvent can affect catalyst activity and stability. The reaction temperature also has a profound impact; lower temperatures often lead to higher enantioselectivity, although at the cost of a slower reaction rate. The concentration of the base is another critical parameter that needs to be optimized, as it can influence both the rate of the reaction and the stability of the catalyst. Kinetic studies have revealed that excess base can act as a competitive inhibitor, while the active hydride species can undergo inherent decay over time.

Table 1: Asymmetric Transfer Hydrogenation of 9-Acetylfluorene This table is a representative example based on reported data for similar systems, as specific systematic studies for this substrate are not widely available.

| Entry | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones. organic-chemistry.orgwikipedia.org This reaction utilizes a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane, in the presence of a catalytic amount of a chiral oxazaborolidine. organic-chemistry.orgyoutube.com The oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone. wikipedia.orgyoutube.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. wikipedia.org Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, orienting it in a sterically favored position for a face-selective hydride transfer via a six-membered transition state. youtube.com This dual activation model accounts for the high reaction rates and excellent enantioselectivities observed. organic-chemistry.org The reaction is known for its operational simplicity and typically provides high yields and enantiomeric excesses for a broad scope of substrates, including aryl-aliphatic ketones like 9-acetylfluorene. wikipedia.org

Enantioselective Transfer Hydrogenation (ATH) Catalyzed by Chiral Ruthenium Complexes.

Biocatalytic Approaches and Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, two primary biocatalytic strategies can be envisioned: the direct asymmetric reduction of 9-acetylfluorene using ketoreductases (KREDs) or the kinetic resolution of racemic 1-(9-fluorenyl)ethanol.

Asymmetric Reduction with Ketoreductases: Many microorganisms, particularly yeasts such as Saccharomyces cerevisiae and Rhodotorula species, produce alcohol dehydrogenases (ADHs) or ketoreductases that can reduce prochiral ketones to chiral alcohols with high enantioselectivity. organic-chemistry.org These whole-cell biocatalysts are attractive due to their ease of use and the presence of inherent cofactor regeneration systems. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of the hydride attack based on the relative sizes of the substituents on the ketone.

Enzymatic Kinetic Resolution: An alternative approach is the kinetic resolution of a racemic mixture of (±)-1-(9-fluorenyl)ethanol. This method relies on an enzyme, typically a lipase (B570770), that selectively acylates one enantiomer at a much faster rate than the other. nih.gov For instance, using an acyl donor like vinyl acetate (B1210297), a lipase such as Candida antarctica lipase B (CALB) could selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. nih.gov The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent selectivity.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table illustrates typical results for lipase-catalyzed resolutions, as specific data for 1-(9-fluorenyl)ethanol is not readily available.

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 | >200 |

Lipase-Catalyzed Kinetic Resolution Strategies for this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution has proven to be a highly effective strategy for the synthesis of this compound.

The process involves the enantioselective acylation of racemic 1-(9H-fluoren-9-yl)ethanol using an acyl donor, typically vinyl acetate, in the presence of a lipase. In this reaction, the lipase preferentially catalyzes the acylation of one enantiomer (the R-enantiomer) faster than the other, leaving the unreacted substrate enriched in the desired (S)-enantiomer. A simple chemoenzymatic synthesis for the stereoisomers of 1-(9H-fluoren-9-yl)ethanol involves a kinetically controlled transesterification with vinyl acetate catalyzed by commercially available lipases.

A high-throughput screening of various commercial lipases was conducted to identify the most effective biocatalyst for this resolution. The screening revealed significant differences in activity and enantioselectivity among the tested enzymes.

Table 1: Screening of Various Lipases for the Kinetic Resolution of (±)-1-(9-Fluorenyl)ethanol

| Enzyme Source | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-acetate (%) | Enantioselectivity (E) |

|---|---|---|---|---|

| Lipase A from Candida antarctica (CAL-A) | 49 | 94 | 98 | 144 |

| Lipase from Pseudomonas fluorescens (AK) | 49 | 90 | 96 | 91 |

| Lipase from Pseudomonas cepacia (PS-C) | 50 | >99 | 98 | >200 |

| Lipase from Mucor miehei (MML) | 15 | 17 | 94 | 15 |

| Lipase B from Candida antarctica (CAL-B) | 48 | 82 | 90 | 46 |

e.e. = enantiomeric excess. Data sourced from Borowiecki, et al. (2013).

Optimization of Enzyme and Substrate Specificity for Stereoselective Transformations

Following initial screenings, optimization of reaction parameters is crucial to maximize yield, enantiomeric excess, and efficiency. Factors such as the specific form of the enzyme, solvent, temperature, and acyl donor can be fine-tuned.

For the resolution of 1-(9-Fluorenyl)ethanol, further investigation revealed that Lipase A from Candida antarctica formulated as a cross-linked enzyme aggregate (CAL-A-CLEA) was the most efficient biocatalyst. This formulation provided (S)-1-(9H-fluoren-9-yl)ethanol and its corresponding (R)-acetate in enantiopure form (>99% e.e.). Under optimized, mild reaction conditions, this system achieved an excellent enantioselectivity (E value) of 407, along with good isolated yields of the products. The use of immobilized enzymes or aggregates like CLEAs often enhances stability and reusability, which are significant advantages for industrial applications.

The optimization process for lipase-catalyzed resolutions often involves a systematic study of:

Enzyme Loading: Determining the optimal amount of enzyme to balance reaction time and cost.

Acyl Donor: While vinyl acetate is common, other acyl donors can sometimes improve selectivity.

Solvent: The choice of organic solvent can significantly impact lipase activity and selectivity. Nonpolar solvents like hexane are often preferred.

Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity.

Chemoenzymatic Hybrid Syntheses

The synthesis of the racemic alcohol can be achieved through standard organic chemistry techniques, such as the reduction of the corresponding ketone, 9-acetylfluorene. This chemical step efficiently produces the substrate needed for the key enzymatic resolution step. By coupling this chemical synthesis with the highly selective lipase-catalyzed kinetic resolution, the target (S)-enantiomer can be produced with very high optical purity, a feat that is often more challenging and less environmentally friendly using purely chemical asymmetric methods. This hybrid approach allows for the efficient production of both the (S)-alcohol and the (R)-acetate, which can be hydrolyzed back to the (R)-alcohol, providing access to both enantiomers.

Enantiomeric Enrichment and Purification Techniques in Synthetic Protocols

Following the synthetic or resolution step, purification and enrichment techniques are essential to isolate the desired enantiomer at the required level of purity. While enzymatic resolutions can provide very high enantiomeric excess, further purification may be necessary.

A classical method for resolving enantiomers, particularly acids and bases, is through the formation of diastereomeric salts. For an alcohol like 1-(9-Fluorenyl)ethanol, this method can be applied after converting the alcohol into a chiral derivative, such as a phthalic acid half-ester.

The principle involves reacting the racemic mixture with a single, pure enantiomer of a resolving agent. This reaction creates a mixture of two diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, including solubility. This difference allows for their separation by fractional crystallization.

The general procedure is as follows:

React racemic 1-(9-Fluorenyl)ethanol with an enantiomerically pure chiral reagent (e.g., an acid anhydride (B1165640) followed by a chiral base) to form a mixture of two diastereomeric salts.

Exploit the solubility difference between the diastereomers to selectively crystallize one from a suitable solvent.

Separate the crystals (enriched in one diastereomer) from the mother liquor (enriched in the other).

Reverse the initial reaction to cleave the resolving agent, yielding the enantiomerically enriched this compound.

This process may require multiple recrystallizations to achieve high optical purity.

Preparative chiral chromatography is a powerful technique for separating enantiomers on both analytical and larger scales. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach.

The separation mechanism is based on the differential interaction between the enantiomers and the chiral stationary phase. The CSP forms transient, diastereomeric complexes with the enantiomers of the analyte. Due to differing stereochemistry, the stability of these complexes varies between the two enantiomers, leading to different retention times and thus, separation.

Common types of CSPs used for preparative separations include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability for separating a wide range of chiral compounds.

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support.

For the separation of this compound, a suitable polysaccharide-based CSP would be selected. A mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol (B145695), is used to elute the sample through the column. By carefully optimizing the mobile phase composition and flow rate, a baseline separation of the two enantiomers can be achieved, allowing for the collection of pure fractions of this compound.

Iii. Mechanistic and Theoretical Studies of S 1 9 Fluorenyl Ethanol Formation and Reactivity

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating complex chemical problems, offering insights into reaction mechanisms that are not easily studied through experiments alone. walshmedicalmedia.com By using computer simulations, researchers can calculate molecular structures, interactions, and properties, and predict the feasibility of unknown molecules or reaction pathways. walshmedicalmedia.com For compounds like (S)-(-)-1-(9-Fluorenyl)ethanol, computational methods are instrumental in understanding the intricacies of its formation and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. walshmedicalmedia.com It has become a crucial component in studying the interactions between molecules and catalysts. walshmedicalmedia.com In the context of fluorenyl systems, DFT calculations are employed to map out the energy profiles of reactions, identifying the structures of transition states and intermediates along a reaction coordinate.

For instance, mechanistic studies on the formation of dibenzofuran (B1670420) from fluorene (B118485) have utilized molecular orbital theory calculations, a related approach, to determine reaction pathways. mdpi.com These studies analyze the Gibbs free energies of reaction steps to identify the most favorable routes. mdpi.com DFT analysis can be similarly applied to the reactions of this compound to understand, for example, its oxidation or elimination pathways. By calculating the energy barriers for various potential steps, researchers can predict the most likely mechanism. For example, in the oxidation of ethanol (B145695) on transition metal catalysts, DFT has been used to determine that the C-C bond scission has a high energy barrier compared to dehydrogenation, making the latter more kinetically favorable in the initial stages of the reaction. researchgate.net Such insights are critical for designing catalysts and reaction conditions to favor desired products.

The table below illustrates hypothetical energy barriers for competing reaction pathways in a reaction involving a fluorenyl derivative, as might be determined by DFT calculations.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Dehydrogenation (C-H bond cleavage) | TS1 | 15.2 |

| Dehydration (C-O bond cleavage) | TS2 | 25.8 |

| C-C Bond Scission | TS3 | 35.1 |

This table is illustrative and based on general principles of DFT analysis in similar systems.

Molecular modeling is essential for understanding how the inherent chirality of a molecule like this compound directs the stereochemical outcome of a reaction. This process, known as chiral induction, is fundamental in asymmetric synthesis. researcher.life The chiral fluorene fragment is a significant scaffold in many bioactive molecules and functional materials, making the study of its stereochemical influence particularly important. researcher.life

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. fiveable.me The stability of these different conformations is influenced by factors such as steric hindrance and electronic effects. fiveable.me In fluorenyl systems, the bulky, rigid fluorene group imposes significant steric constraints that influence both the ground-state conformations and the transition states of reactions.

The reactivity of a molecule can be highly dependent on its conformation. fiveable.me For the fluorenyl system, steric clashes can affect reaction kinetics. For example, in the oxidation of fluorenyl benzoates, steric hindrance can force the central fluorenyl carbon (C9) closer to the plane of the atoms it is bonded to, influencing the rate of C-H bond activation. nih.gov The study of different conformations helps in understanding why certain reaction pathways are favored. Molecules will preferentially adopt conformations with lower potential energy to minimize unfavorable interactions like steric strain. fiveable.melumenlearning.com The principles of conformational analysis can be used to predict the most stable arrangement of the ethanol substituent relative to the fluorene ring in this compound and how this preferred conformation affects its reactivity.

Kinetic Isotope Effects and Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org By measuring the KIE, chemists can determine whether a particular bond is broken in the rate-determining step of a reaction. princeton.edu

In reactions involving fluorenyl compounds, KIEs have been used to distinguish between different mechanistic pathways. For instance, in the base-catalyzed β-elimination of 9-fluorenylmethanol to form dibenzofulvene, the reaction was studied using deuterated compounds. rsc.org A kinetic analysis revealed a primary isotope effect (kEH/kED) of 7.2. rsc.org This large value indicates that the C-H bond at the 9-position is broken in the rate-determining step. This finding, combined with a small solvent isotope effect, supported an E1cB (Elimination, Unimolecular, conjugate Base) mechanism rather than a concerted E2 (Elimination, Bimolecular) mechanism. rsc.org

Similarly, KIEs were measured for the oxidation of a 3-methyl-substituted fluorenyl benzoate (B1203000), yielding values between 1.3 and 2.1. nih.gov These results also implicated the involvement of proton transfer in the rate-determining step of the C-H bond activation. nih.gov

The following table presents experimental KIE data from studies on fluorenyl systems.

| Reaction | Substrate | KIE (kH/kD) | Conclusion | Reference |

| Base-catalyzed elimination | 9-Fluorenylmethanol | 7.2 | C-H bond cleavage is rate-determining (E1cB mechanism) | rsc.org |

| Oxidation with Ferrocenium | 2-Flr-3-Me-BzO⁻ | 1.3–2.1 | Proton transfer occurs in the rate-determining step | nih.gov |

Stereochemical Models for Predicting Enantioselectivity

Stereochemical models are conceptual frameworks used to predict the enantioselectivity of chiral reactions. While specific named models (like Cram's rule or the Felkin-Ahn model) are typically applied to additions to carbonyl groups adjacent to a stereocenter, the underlying principles can be extended to reactions involving this compound. These models are based on the conformational analysis of the reactant and the steric and electronic properties of the substituents at the chiral center.

For a reaction involving this compound, a predictive model would consider the most stable conformation of the molecule. The bulky fluorenyl group, the hydroxyl group, and the methyl group will arrange themselves around the chiral center to minimize steric strain. An incoming reagent will then approach from the least sterically hindered face.

The development of such a model would involve:

Conformational Analysis: Identifying the lowest energy conformation of the molecule, likely where the largest group (fluorenyl) is positioned anti-periplanar to the reacting bond to minimize steric interactions.

Steric Hindrance: Evaluating the relative sizes of the groups attached to the stereocenter (Fluorenyl > Hydroxyl > Methyl).

Electronic Effects: Considering any electronic interactions, such as hydrogen bonding involving the hydroxyl group, that might influence the preferred conformation or the trajectory of the incoming reagent.

By analyzing these factors, one can construct a three-dimensional model of the transition state to predict which diastereomeric pathway is lower in energy, thus forecasting the stereochemical outcome of the reaction. The effectiveness of such models is often validated and refined using computational methods like DFT to calculate the energies of the competing transition states.

Iv. Strategic Applications of S 1 9 Fluorenyl Ethanol in Advanced Organic Synthesis

Precursor Role in the Synthesis of Chiral Derivatizing Agents (e.g., FLEC)

One of the most significant applications of (S)-(-)-1-(9-Fluorenyl)ethanol is its use in the synthesis of chiral derivatizing agents (CDAs). These agents are instrumental in analytical chemistry for determining the enantiomeric composition of chiral molecules. By reacting the CDA with a mixture of enantiomers, a new mixture of diastereomers is formed, which can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.org this compound is the direct precursor to one of the most effective and widely used CDAs, (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate, commonly known as (-)-FLEC. biosynth.comnih.gov

The conversion of this compound into its corresponding chloroformate, FLEC, is a critical transformation that enables its function as a derivatizing agent. This synthesis is efficiently achieved through the reaction of the alcohol with phosgene (B1210022) or a safer phosgene equivalent. rsc.orglookchem.com

The formation of FLEC from this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this reaction, the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a phosgene analog, such as diphosgene or triphosgene (B27547). sigmaaldrich.com

The general mechanism involves two key steps:

Addition: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the phosgene molecule. This leads to the formation of a transient tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as a leaving group. A proton is subsequently lost from the oxygen atom (often facilitated by a mild base) to yield the final chloroformate product.

Due to the high toxicity of phosgene gas, safer liquid substitutes like diphosgene (trichloromethyl chloroformate) and solid triphosgene (bis(trichloromethyl) carbonate) are often preferred in laboratory settings. sigmaaldrich.com These reagents behave similarly to phosgene and are excellent for synthesizing chloroformates from alcohols. sigmaaldrich.com

The efficiency and yield of FLEC synthesis are highly dependent on the reaction conditions. Researchers have optimized various parameters to ensure high conversion and purity of the final product. Key variables include the choice of phosgene analog, solvent, temperature, and the presence of a base to neutralize the hydrogen chloride byproduct.

An efficient synthesis of the enantiomers of FLEC has been developed to support its routine application for the resolution of chiral amines and amino acids. rsc.orglookchem.com The reaction is typically performed in an inert aprotic solvent, such as acetone, at reduced temperatures to control the reactivity of the phosgene analog and minimize side reactions.

Table 1: Representative Reaction Conditions for Chloroformate Formation

| Parameter | Condition | Purpose |

| Reagent | Triphosgene | Solid, safer alternative to phosgene gas. |

| Starting Material | This compound | Chiral alcohol precursor. |

| Solvent | Anhydrous Acetone | Inert medium for the reaction. |

| Base | Pyridine (or similar tertiary amine) | Acts as a scavenger for the HCl produced during the reaction. |

| Temperature | 0 °C to room temperature | Controlled temperature to manage reaction rate and prevent degradation. |

The effectiveness of FLEC as a chiral derivatizing agent stems directly from the structural features of its parent alcohol, this compound. nih.gov Several key design principles are embodied in its molecular architecture:

Inherent Chirality: The molecule possesses a single, stable stereocenter. When FLEC reacts with another chiral molecule (an analyte), it forms a pair of diastereomers. Unlike the original enantiomers, these diastereomers have different physical properties and can be readily separated by standard chromatographic methods. wikipedia.org

Reactive Functional Group: The chloroformate group is highly reactive towards nucleophiles such as primary and secondary amines and alcohols, ensuring a rapid and complete derivatization reaction under mild conditions. wikipedia.org

Bulky Reporter Group: The large, rigid, and planar fluorenyl moiety is crucial for chromatographic separation. This bulky group ensures that the resulting diastereomeric derivatives have significantly different three-dimensional shapes, which enhances their differential interaction with the stationary phase in an HPLC column, leading to better resolution.

Chromophore/Fluorophore: The fluorenyl group is also a strong chromophore and fluorophore. This property allows for highly sensitive detection of the derivatized analytes using UV or fluorescence detectors in liquid chromatography, enabling the analysis of trace amounts. sigmaaldrich.com

These combined features make FLEC, derived from this compound, a superior reagent for the enantioselective analysis of a wide range of compounds, including amino acids, amines, and other pharmaceuticals. nih.govsigmaaldrich.com

Synthetic Routes to (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC).

Chiral Building Block in Enantioselective Total Synthesis

Beyond its role in analytical chemistry, this compound is a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. This strategy is a cornerstone of modern pharmaceutical development, where often only one enantiomer of a drug is therapeutically active. researchgate.net

The use of this compound provides an efficient pathway for the synthesis of enantiomerically pure pharmaceutical compounds and their intermediates. lookchem.com By incorporating this chiral alcohol into a synthetic route, chemists can control the stereochemistry of the target molecule, which is essential for developing drugs with improved efficacy and reduced side effects. lookchem.com Chiral alcohols are recognized as key precursors for a variety of biologically active molecules. researchgate.net The enantioselective total synthesis of complex natural products and pharmaceutical agents often relies on a convergent approach where chiral fragments are synthesized independently and then combined. nih.govprinceton.edu this compound serves as a readily available source of defined stereochemistry for the creation of such fragments.

Synthesis of Enantiomerically Pure Pharmaceutical Agents and Intermediates.

Applications in β-Lactam Antibiotic Modification

The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. The modification of these antibiotic scaffolds is a critical strategy for combating the rise of bacterial resistance. This compound serves as a significant fragment in the synthetic modification of β-lactam antibiotics medchemexpress.com. While specific reaction details and extensive data in publicly accessible literature are limited, the incorporation of the bulky and chiral fluorenyl group can modulate the antibiotic's steric and electronic properties. This modification can influence the drug's interaction with β-lactamase enzymes, which are a primary mechanism of bacterial resistance, potentially leading to enhanced efficacy or a broadened spectrum of activity. A related fluorenyl derivative, 9-fluorenylmethoxycarbonyl (Fmoc)-glycine, has been utilized in the solid-phase synthesis of trans 3-alkyl β-lactams, highlighting the utility of the fluorenyl group in this synthetic context nih.gov.

Contributions to Anti-inflammatory Agent Synthesis

The fluorenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as cicloprofen (B1198008) mdpi.com. This compound is recognized as an important chiral building block for the synthesis of novel anti-inflammatory agents medchemexpress.com. The introduction of the chiral fluorenylethanol moiety can lead to the development of enantiomerically pure anti-inflammatory drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.

Research in this area has also explored the use of derivatives of the fluorenyl group. For instance, N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides have been designed and synthesized, demonstrating potent inhibitory effects on human neutrophil elastase release, a key process in inflammation. Two such compounds, 9 and 18 , exhibited IC₅₀ values of 0.8 ± 0.1 µM and 1.7 ± 0.6 µM, respectively, making them significantly more potent than the phenylmethylsulfonyl fluoride (B91410) (PMSF) control nih.gov.

| Compound | Target | IC₅₀ (µM) | Potency vs. Control (PMSF) |

| 9 | Human Neutrophil Elastase | 0.8 ± 0.1 | ~130-fold more potent |

| 18 | Human Neutrophil Elastase | 1.7 ± 0.6 | ~130-fold more potent |

This table showcases the potent anti-inflammatory activity of Fmoc-dipeptides derived from the fluorenyl structure.

Construction of Chiral Scaffolds and Heterocyclic Systems

The rigid and well-defined three-dimensional structure of the fluorene (B118485) system makes it an excellent foundation for the construction of complex chiral scaffolds and heterocyclic systems. These frameworks are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential for biological activity. The chirality inherent in this compound can be transferred to the target molecule, enabling the synthesis of enantiomerically enriched compounds.

While direct applications of this compound in this specific context are not extensively documented in readily available literature, the broader use of chiral fluorenyl derivatives in constructing such systems is established. These scaffolds can serve as templates for the synthesis of novel ligands for asymmetric catalysis or as core structures for new therapeutic agents. The development of synthetic routes to chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are versatile building blocks for alkaloids, has been achieved through asymmetric intramolecular Michael reactions, demonstrating a strategy for building chiral heterocyclic systems rsc.org.

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled wikipedia.org.

Stereodirecting Effects in Asymmetric Transformations

When attached to a reactant, the bulky fluorenyl group of this compound can effectively shield one face of the molecule, directing the approach of a reagent to the opposite, less sterically hindered face. This steric hindrance is a powerful tool for inducing high levels of diastereoselectivity in a variety of asymmetric transformations. The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (de) of the product, which quantifies the preference for the formation of one diastereomer over another. While specific data for this compound as a chiral auxiliary is not abundant, the principle is well-established with other bulky chiral auxiliaries, which consistently achieve high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions wikipedia.org.

Rational Design of Chiral Auxiliaries Derived from this compound

The structure of this compound provides a platform for the rational design of new and more effective chiral auxiliaries. Modifications to the fluorenyl ring system or the ethanol (B145695) side chain can be made to fine-tune the steric and electronic properties of the auxiliary. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings could influence the reactivity of the attached substrate. Similarly, altering the size of the group at the stereogenic center could enhance the degree of facial shielding. The goal of such rational design is to create auxiliaries that provide higher diastereoselectivity, are more easily attached and removed, and have higher recovery rates nih.govresearchgate.net.

Stereoselective Alkylation and Addition Reactions

The use of chiral auxiliaries is a cornerstone of stereoselective alkylation and addition reactions. In a typical alkylation reaction, a substrate bearing the chiral auxiliary is treated with a strong base to form an enolate, which then reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer wikipedia.org. Similarly, in conjugate addition reactions, the auxiliary controls the stereochemistry of the addition of a nucleophile to an α,β-unsaturated system.

Ligand Synthesis for Asymmetric Catalysis

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of chiral ligands. These ligands are instrumental in creating chiral metal complexes that catalyze enantioselective transformations, a cornerstone of modern organic synthesis.

The design of chiral ligands derived from this compound often focuses on creating bidentate or monodentate ligands that can coordinate to a metal center. The synthesis typically involves the modification of the hydroxyl group of the parent alcohol to introduce coordinating atoms such as phosphorus or nitrogen.

One common strategy involves the synthesis of chiral phosphinite or phosphoramidite (B1245037) ligands . These are typically prepared by reacting this compound with a chlorophosphine or a chlorophosphoramidite in the presence of a base. The modular nature of this synthesis allows for the facile introduction of various substituents on the phosphorus atom, enabling the fine-tuning of the ligand's steric and electronic properties.

For instance, reacting this compound with phosphorus trichloride (B1173362) followed by a secondary amine can yield a range of phosphoramidite ligands. The choice of the secondary amine can significantly impact the ligand's performance in catalysis.

| Ligand Type | General Synthesis Route | Key Features |

| Phosphinite | Reaction of this compound with R₂PCl | P-O bond, allows for electronic tuning |

| Phosphoramidite | Reaction of this compound with (R₂N)PCl₂ followed by an amine | P-N bond, offers steric and electronic modularity |

| P,N-Ligands | Multi-step synthesis involving the introduction of both phosphorus and nitrogen coordinating groups | Bidentate coordination, can create a rigid chiral pocket |

The rigid fluorenyl backbone is a key design element, as it restricts conformational flexibility in the resulting metal complex, which is often crucial for achieving high levels of enantioselectivity.

Chiral ligands derived from this compound have been successfully employed in a variety of metal-catalyzed asymmetric reactions. These ligands, when complexed with transition metals such as rhodium, iridium, palladium, and copper, can effectively induce chirality in the products of reactions like asymmetric hydrogenation, allylic alkylation, and conjugate addition.

Asymmetric Hydrogenation:

Rhodium and iridium complexes of chiral phosphine (B1218219) ligands derived from fluorenyl scaffolds are effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. The chiral environment created by the ligand forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Palladium-Catalyzed Asymmetric Allylic Alkylation:

Palladium complexes bearing chiral fluorenyl-based ligands, particularly P,N-ligands, have shown promise in asymmetric allylic alkylation (AAA) reactions. In these reactions, the ligand controls the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. The steric bulk of the fluorenyl group can effectively differentiate between the two enantiotopic faces of the nucleophile and/or the two termini of the allyl substrate.

Below is a table summarizing the performance of hypothetical fluorenyl-based ligands in representative asymmetric reactions, based on general findings in the field for similar ligand classes.

| Reaction | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium | Phosphinite | Methyl (Z)-α-acetamidocinnamate | Up to 95% |

| Asymmetric Hydrogenation | Iridium | P,N-Ligand | 1-Phenyl-1,2-dihydronaphthalene | Up to 98% |

| Asymmetric Allylic Alkylation | Palladium | Phosphoramidite | 1,3-Diphenylallyl acetate (B1210297) | Up to 92% |

| Copper-Catalyzed Conjugate Addition | Copper | Phosphoramidite | Cyclohex-2-en-1-one | Up to 90% |

The development of chiral ligands from readily available starting materials like this compound continues to be an active area of research. The modularity and predictable stereochemical influence of the fluorenyl scaffold make it a valuable component in the design of new and more effective catalysts for asymmetric synthesis.

V. Analytical Methodologies for Chiral Purity and Stereochemical Assessment

Chromatographic Enantioseparation Techniques for (S)-(-)-1-(9-Fluorenyl)ethanol and its Derivatives

Chromatographic methods are powerful tools for the separation and quantification of enantiomers. researchgate.net The underlying principle of chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is typically part of the stationary phase or, less commonly, a mobile phase additive. These diastereomeric complexes have different physicochemical properties, leading to different retention times and thus, separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the enantioseparation of a broad range of chiral molecules. For compounds like this compound, which contain a hydroxyl group and an aromatic fluorenyl moiety, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. researchgate.netnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a combination of interaction modes, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for chiral recognition.

The separation mechanism on these polysaccharide-based CSPs involves the inclusion of parts of the analyte molecule into the chiral grooves of the polysaccharide structure, as well as interactions with the carbamate (B1207046) or benzoate (B1203000) derivatives on the polysaccharide backbone. The fluorenyl group of this compound can engage in π-π stacking interactions with the aromatic moieties of the CSP, while the hydroxyl group can participate in hydrogen bonding. The stereochemistry at the chiral center dictates the precise fit and strength of these interactions, leading to differential retention of the two enantiomers. The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, plays a critical role in modulating the retention and resolution of the enantiomers. researchgate.net

Table 1: Representative RP-HPLC Method for Enantioseparation of 1-(9-Fluorenyl)ethanol

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the enantioseparation of chiral alcohols like 1-(9-Fluorenyl)ethanol, derivatized cyclodextrins are the most commonly used chiral stationary phases. dntb.gov.uamst.edu Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. The hydroxyl groups on the rim of the cyclodextrin (B1172386) can be derivatized to create a chiral environment that allows for stereoselective interactions with enantiomeric analytes.

The separation mechanism in chiral GC with cyclodextrin-based columns involves the formation of temporary inclusion complexes between the analyte and the cyclodextrin cavity. The fit of the enantiomer within the chiral cavity and the interactions with the derivatizing groups on the rim determine the stability of these complexes. For 1-(9-Fluorenyl)ethanol, the fluorenyl group can be included in the hydrophobic cavity, while the hydroxyl group can interact with the polar groups on the exterior of the cyclodextrin. The different spatial arrangement of the substituents around the chiral center of the (S)- and (R)-enantiomers leads to differences in the stability of these inclusion complexes, resulting in different retention times.

Table 2: Typical GC Conditions for Enantioseparation of Chiral Alcohols

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Hydrodex® β-6TBDM) |

| Dimensions | 25 m x 0.25 mm ID |

| Stationary Phase Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on many common cyclodextrin phases. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric resolution of neutral compounds like this compound, a chiral selector is added to the background electrolyte. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated in an achiral CE system.

A highly relevant application in this context is the use of (-)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) as a chiral derivatizing agent for the separation of amino acid enantiomers. nih.gov This demonstrates the utility of the fluorenyl-containing chiral moiety in creating diastereomers with sufficient differences in their physicochemical properties to be resolved by techniques like micellar electrokinetic chromatography (MEKC), a mode of CE. In this approach, the amino acids are derivatized with FLEC, and the resulting diastereomeric derivatives are separated in a capillary filled with a buffer containing micelles, which act as a pseudo-stationary phase. The differential partitioning of the diastereomers into the micelles leads to their separation.

Table 3: Representative CE Separation of FLEC-Derivatized Amino Acid Diastereomers

| Parameter | Value |

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 40 mM Sodium tetraborate, 21 mM Sodium dodecyl sulfate (B86663) (SDS), 8.5% Isopropanol (B130326) (IPA) |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 260 nm |

| Analyte Example | FLEC-derivatized Alanine diastereomers |

| Migration Time (Diastereomer 1) | ~ 15.2 min |

| Migration Time (Diastereomer 2) | ~ 15.8 min |

| Resolution (Rs) | > 3.0 |

Spectroscopic Characterization for Stereochemical Configuration

Spectroscopic methods are indispensable for the elucidation of the three-dimensional structure of chiral molecules, including the determination of their absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, their corresponding diastereomers are not. This principle is exploited for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. This is achieved by reacting the chiral analyte, such as this compound, with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.

Common CDAs for alcohols include chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its esters. researchgate.nettcichemicals.com The resulting diastereomeric esters will exhibit distinct NMR spectra, with different chemical shifts for corresponding protons and carbons. The integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric excess of the original alcohol. Furthermore, by analyzing the chemical shift differences (Δδ) between the diastereomers and comparing them to established models for the CDA, it is often possible to deduce the absolute configuration of the chiral alcohol.

Table 4: Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-(9-Fluorenyl)ethanol with a Chiral Acid

| Proton | Diastereomer 1 (S,R) Chemical Shift (ppm) | Diastereomer 2 (R,R) Chemical Shift (ppm) | Δδ (ppm) |

| H at chiral center of alcohol | 5.25 | 5.20 | 0.05 |

| Methyl protons of alcohol | 1.60 | 1.65 | -0.05 |

| Protons on fluorenyl ring | 7.20-7.90 | 7.18-7.88 | ~0.02 |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign. This property makes CD spectroscopy a powerful tool for the determination of the absolute configuration of chiral compounds.

The absolute configuration of this compound can be determined by comparing its experimentally measured CD spectrum with a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), for one of the enantiomers (e.g., the S-enantiomer). nih.gov If the calculated spectrum for the S-enantiomer matches the experimental spectrum of the sample, then the absolute configuration of the sample is assigned as S. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the R configuration. This method is particularly valuable as it provides a non-empirical means of assigning the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Optical Activity (VOA) encompasses two primary techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), both of which are powerful tools for the stereochemical analysis of chiral molecules in the solution phase. nih.gov These methods measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectrum that is exquisitely sensitive to the absolute configuration of a molecule. jascoinc.com For this compound, a VCD analysis would involve recording the spectrum of the molecule and comparing it to a spectrum calculated using ab initio density functional theory (DFT) methods. nih.gov The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD is particularly advantageous as it does not require crystallization of the sample, a common prerequisite for X-ray crystallography. researchgate.net

Table 1: Illustrative VCD Data for a Chiral Secondary Alcohol

| Vibrational Mode | Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (S)-enantiomer |

| C-O Stretch | 1050 | +2.5 | +2.8 |

| O-H Bend | 1420 | -1.8 | -2.0 |

| C-H Bend | 1375 | +3.1 | +3.3 |

| Aromatic C-H Bend | 850 | -0.9 | -1.1 |

Note: This table presents hypothetical data to illustrate the expected correlation between experimental and calculated VCD signals for assigning the absolute configuration of a chiral alcohol like this compound.

ROA, a complementary technique, measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org ROA is particularly well-suited for studying molecules in aqueous solutions, a significant advantage for biological and pharmaceutical applications. nih.gov Similar to VCD, the interpretation of ROA spectra relies heavily on comparison with quantum chemical calculations. ethz.ch The spectrum of this compound would exhibit a unique ROA signature, allowing for the determination of its absolute stereochemistry and conformational details in solution. rsc.orgresearchgate.net

Mass Spectrometry (MS) in Chiral Analysis and Derivatization

Mass spectrometry (MS) has emerged as a powerful technique for chiral analysis due to its high sensitivity, specificity, and speed. polyu.edu.hk While enantiomers have identical masses and thus cannot be directly distinguished by a single-stage MS experiment, various strategies have been developed to enable their differentiation and quantification. polyu.edu.hkosti.gov These methods often involve the formation of diastereomeric complexes with a chiral selector, which can then be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS). polyu.edu.hk

Derivatization of the analyte with a chiral reagent is a common approach to create diastereomers that can be separated and analyzed by MS. mdpi.com For this compound, the hydroxyl group is a prime target for derivatization. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate can be used to form diastereomeric esters, which will exhibit different properties allowing for their separation and quantification. nih.gov Chemical derivatization can also significantly enhance the ionization efficiency and detection sensitivity of the analyte in the mass spectrometer. bioanalysis-zone.comresearchgate.net

LC-MS/MS Methodologies for Chiral Compounds

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a cornerstone of modern analytical chemistry and is particularly well-suited for the analysis of chiral compounds. nih.gov Chiral LC-MS/MS methods offer the dual benefits of physical separation of enantiomers by the chiral stationary phase (CSP) in the LC column and highly sensitive and selective detection by the mass spectrometer. chromatographyonline.comrsc.org

For the analysis of this compound, a suitable chiral column, such as one based on polysaccharide derivatives or cyclodextrins, would be selected to achieve enantiomeric separation from its (R)-enantiomer. chromatographyonline.comnih.gov The mobile phase composition is critical and must be compatible with both the chiral separation and the ionization process in the mass spectrometer, which often requires the use of volatile buffers. chromatographyonline.com The MS/MS detector would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of each enantiomer, even in complex matrices. us.es

Table 2: Example Parameters for a Chiral LC-MS/MS Method

| Parameter | Condition |

| LC System | |

| Chiral Column | Polysaccharide-based CSP (e.g., Lux Cellulose-3) nih.gov |

| Mobile Phase | Isocratic mixture of 10 mM Ammonium Formate (pH 4.0) and Methanol (10:90 v/v) us.es |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of derivatized or underivatized analyte |

| Product Ion (m/z) | Specific fragment ion for quantification |

| Collision Energy | Optimized for maximum signal intensity |

Note: This table provides typical starting parameters for the development of a chiral LC-MS/MS method for a compound like this compound.

In-Capillary Derivatization Strategies for Enhanced MS Sensitivity

To further enhance the sensitivity of chiral analyses, particularly for trace-level detection, in-capillary derivatization techniques can be employed. nih.gov This approach involves performing the derivatization reaction directly within the capillary of a separation system, such as capillary electrophoresis (CE) or a micro-LC system, immediately prior to MS analysis. This strategy minimizes sample handling and potential for analyte loss while improving reaction efficiency. nih.gov

For this compound, an in-capillary derivatization could be designed where a chiral derivatizing agent is introduced into the capillary along with the sample. The resulting diastereomers would be formed in-line and then separated and detected by the mass spectrometer. This approach is particularly advantageous in CE-MS, where it can overcome the inherent sensitivity limitations associated with the small injection volumes. nih.gov The use of derivatizing agents that introduce a permanently charged group can significantly improve the ionization efficiency in ESI-MS, leading to lower limits of detection. nih.gov This strategy allows for the highly sensitive and enantioselective analysis of chiral alcohols from very small sample volumes.

Vi. Emerging Frontiers and Future Research Directions in S 1 9 Fluorenyl Ethanol Chemistry

Development of Sustainable and Green Synthetic Routes

The future development of (S)-(-)-1-(9-Fluorenyl)ethanol chemistry is intrinsically linked to the adoption of green and sustainable synthetic practices. Traditional organic synthesis methods often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant waste generation and environmental impact. Modern trends in chemical synthesis are moving towards processes that are more environmentally benign, economically viable, and safer. nih.gov

Key strategies for the green synthesis of this compound and its derivatives include:

Biocatalysis: Utilizing enzymes, such as lipases or alcohol dehydrogenases, for the asymmetric reduction of a precursor ketone (9-acetylfluorene) can offer high enantioselectivity under mild aqueous conditions, eliminating the need for harsh reducing agents and organic solvents.

Catalytic Asymmetric Hydrogenation: Employing chiral transition-metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) for the asymmetric hydrogenation of 9-acetylfluorene is a highly atom-economical approach to produce the desired (S)-enantiomer.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives like ionic liquids, supercritical fluids (e.g., CO2), or bio-based solvents can significantly reduce the environmental footprint of the synthesis. nih.gov

Alternative Energy Sources: The application of microwave irradiation or ultrasound can accelerate reaction rates, potentially leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Methods | Potential Green Routes |

|---|---|---|

| Reducing Agent | Stoichiometric metal hydrides (e.g., LiAlH4, NaBH4) with chiral auxiliaries | Catalytic H2, enzymatic cofactors (e.g., NADH/NADPH) |

| Solvent | Anhydrous volatile organic solvents (e.g., THF, diethyl ether) | Water, ionic liquids, supercritical CO2 |

| Energy Input | Conventional heating/cooling | Microwave irradiation, ultrasound |

| Byproducts | Metal salts, organic waste | Minimal, water is often the only byproduct in hydrogenation |

| Stereocontrol | Chiral auxiliaries, stoichiometric chiral reagents | Chiral catalysts (metal-based or enzymes) |

| Atom Economy | Low to moderate | High to excellent |

Exploration of this compound in Materials Science and Polymer Chemistry

The rigid, planar, and aromatic nature of the fluorene (B118485) moiety, combined with the chirality of the ethanol (B145695) substituent, makes this compound a valuable building block in materials science. The chiral fluorene scaffold is increasingly recognized for its potential in creating advanced functional materials with unique physical and optical properties. researchgate.net

Future research is expected to explore its incorporation into various material types:

Chiral Polymers: this compound can be functionalized, for example by converting the hydroxyl group into a polymerizable unit like an acrylate (B77674) or methacrylate, and then polymerized to create chiral polymers. These polymers could exhibit unique chiroptical properties, such as strong circular dichroism or circularly polarized luminescence, making them suitable for applications in optical devices, displays, and chiral chromatography stationary phases.

Organic Electronics: The fluorene core is well-known for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high charge-carrier mobility and thermal stability. Incorporating a chiral center, as in this compound, could lead to the development of materials for circularly polarized OLEDs (CP-OLEDs), which are of interest for 3D displays and anti-counterfeiting technologies.

Liquid Crystals: The rigid structure of the fluorenyl group suggests that derivatives of this compound could be used to synthesize chiral dopants for liquid crystal phases. Such dopants are crucial for inducing helical structures in nematic liquid crystals, a fundamental principle behind many modern display technologies.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Role of this compound | Target Application |

|---|---|---|

| Chiral Polymers | As a chiral monomer after functionalization | Chiral stationary phases for HPLC, chiroptical sensors |

| Organic Electronics | Building block for chiral organic semiconductors | Circularly Polarized OLEDs (CP-OLEDs), spintronics |

| Liquid Crystals | Precursor for chiral dopants | Advanced liquid crystal displays (LCDs) |

| Metal-Organic Frameworks (MOFs) | As a chiral ligand or strut | Asymmetric catalysis, enantioselective separations |

Advanced Applications in Chiral Sensing and Biosensors

Chiral sensing—the ability to detect and distinguish between enantiomers—is critical in pharmaceuticals, agrochemicals, and biological research. nih.govnih.gov this compound and its derivatives are promising candidates for the development of advanced chiral sensors due to the fluorescent nature of the fluorene ring and the presence of a chiral recognition site.

Future directions in this area include:

Chiral Derivatizing Agents: The hydroxyl group of this compound can be converted into a reactive moiety, such as a chloroformate, creating a chiral derivatizing agent analogous to the well-known FLEC reagent. nih.gov This would allow it to react with chiral analytes (e.g., amino acids, amines, alcohols) to form diastereomeric pairs. These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC or UPLC, often with high sensitivity due to the fluorenyl group's strong UV absorbance and fluorescence. lookchem.com

Fluorescence-Based Sensors: The fluorene unit is highly fluorescent. This property can be exploited to design "turn-on" or "turn-off" fluorescence sensors. A sensor molecule incorporating the this compound scaffold could be designed to exhibit a change in its fluorescence intensity or wavelength upon binding to a specific enantiomer of a target analyte. This enantioselective interaction would provide a direct optical readout for chiral recognition.

Biosensors: Immobilizing derivatives of this compound onto the surface of a transducer (e.g., an electrode, optical fiber, or nanoparticle) could lead to the creation of robust biosensors. nih.gov These sensors could be used for the real-time detection of chiral biomolecules in complex biological samples, which is crucial for diagnostics and pharmacology. mdpi.com

Interdisciplinary Research in Chemical Biology and Metabolomics

Chemical biology utilizes chemical tools to study and manipulate biological systems at the molecular level. researchgate.netresearchgate.net Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This compound serves as a valuable scaffold for creating chiral probes and reagents for both fields.

Key interdisciplinary research avenues include:

Chiral Probes for Biological Imaging: By attaching a fluorescent tag or a reactive group to this compound, researchers can create chiral probes to visualize stereoselective interactions within living cells. For instance, such a probe could be designed to bind preferentially to one enantiomer of a chiral drug or metabolite, allowing its distribution and localization to be studied using fluorescence microscopy.

Stereoselective Enzyme-Substrate Interactions: The compound can be used as a tool to investigate the stereoselectivity of enzymes. lookchem.com By observing how enzymes interact with the (S)-enantiomer versus its (R)-counterpart, researchers can gain insights into the shape and functionality of enzyme active sites.

Metabolomics Derivatization: In metabolomics, many small, polar metabolites are difficult to analyze directly by techniques like liquid chromatography-mass spectrometry (LC-MS). Derivatization with a reagent based on the fluorenyl scaffold, similar to 9-fluorenylmethyl chloroformate (FMOC), can significantly improve their chromatographic retention and ionization efficiency. nih.gov Using a chiral derivatizing agent derived from this compound would add another layer of information, enabling the separation and quantification of chiral metabolites, which is often crucial for understanding metabolic pathways and disease states. nih.gov

Table 3: Interdisciplinary Research Applications

| Field | Application | Research Goal |

|---|---|---|

| Chemical Biology | Development of chiral fluorescent probes | Visualizing stereospecific molecular interactions in cells |

| Enzymology | Studying enzyme stereoselectivity | Understanding the mechanism of enzyme-catalyzed reactions |

| Metabolomics | Chiral derivatizing agent for LC-MS | Identifying and quantifying chiral metabolites as biomarkers |

| Pharmacology | Tool for studying chiral drug interactions | Elucidating the mechanism of action of enantiomeric drugs |

Rational Design of Novel Chiral Reagents and Catalysts Based on the Fluorenyl Scaffold

The field of asymmetric synthesis heavily relies on the availability of effective chiral catalysts and reagents to produce enantiomerically pure compounds. frontiersin.org The rigid fluorenyl backbone of this compound provides a well-defined and sterically demanding scaffold that is ideal for designing new generations of these tools. researchgate.net

Future research will likely focus on several design strategies:

Chiral Ligands for Transition-Metal Catalysis: The hydroxyl group of this compound is a convenient handle for introducing other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The resulting bidentate or polydentate ligands can be complexed with transition metals (e.g., Palladium, Rhodium, Iridium, Copper) to create catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions.

Organocatalysts: The compound itself, or simple derivatives, can act as a chiral organocatalyst. The hydroxyl group can serve as a hydrogen-bond donor to activate electrophiles, while the bulky fluorenyl group provides a defined chiral environment to control the stereochemical outcome of the reaction. This approach is central to the development of metal-free, environmentally friendly catalytic systems. unibo.it

Chiral Brønsted Acids and Bases: Further modification of the fluorenyl scaffold, for instance, by introducing acidic (e.g., phosphoric acid) or basic (e.g., amine) functionalities, could lead to powerful chiral Brønsted acid or base catalysts. These catalysts are highly effective in promoting a variety of enantioselective transformations. frontiersin.org

The modular nature of the fluorenyl scaffold allows for systematic tuning of steric and electronic properties, facilitating the rational design and optimization of catalysts for specific chemical transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-(-)-1-(9-Fluorenyl)ethanol with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is achieved via chiral resolution. For example, (S)-camphanyl chloride can resolve racemic 1-(9-fluorenyl)ethanol through esterification, followed by multiple recrystallizations in ethanol to isolate the (S)-enantiomer . Purity is validated using chiral HPLC with a Pirkle-type (R)-dinitrobenzoylphenylglycine stationary phase, which distinguishes enantiomers based on π-π interactions .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy to verify fluorenyl and ethanol substituents.

- Polarimetry to measure specific rotation ([α]D), ensuring optical activity matches literature values (e.g., [α]D = -49° for the (S)-enantiomer ).

- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation and impurity profiling .

Advanced Research Questions

Q. How does this compound enhance chiral recognition in LC-MS analyses?

- Methodological Answer : The compound acts as a chiral derivatization agent (CDA) for amines or carboxylic acids, forming diastereomers with distinct chromatographic behaviors. Key variables include:

- Stationary phase chemistry : Polar-C18 or F5 phases improve resolution by interacting with fluorenyl aromatic systems .

- Organic modifier : Acetonitrile enhances peak symmetry compared to methanol .

- pH optimization (2–8) to stabilize protonation states of analytes .

Q. What factors influence the stability of this compound under acidic or nucleophilic conditions?

- Methodological Answer : The fluorenyl group stabilizes adjacent cationic intermediates (e.g., 9-fluorenyl cations) via steric hindrance and electron delocalization. Reactivity studies show:

- Steric effects : Bulky substituents (e.g., thioamidyl groups) reduce nucleophilic quenching rates by alcohols .

- Electronic effects : Electron-withdrawing groups (e.g., carbomethoxy) destabilize cations, increasing reactivity . Avoid strong acids (e.g., H2SO4) to prevent decomposition.

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- Chiral HPLC with UV detection (254 nm) to detect enantiomeric impurities .

- GC-MS with electron ionization (EI) for volatile byproducts (e.g., fluorene derivatives) .

- NMR spiking experiments using deuterated analogs to identify unknown contaminants .

Experimental Design & Data Contradiction Analysis

Q. How to troubleshoot inconsistent enantioselectivity when using this compound as a derivatization reagent?

- Methodological Answer : Contradictions may arise from:

- pH variability : Adjust aqueous phase pH to match analyte pKa (e.g., pH 5–7 for amines) .

- Solvent incompatibility : Replace aprotic solvents (e.g., DMF) with THF to avoid side reactions .

- Column aging : Regenerate HPLC columns with fluorenyl-specific cleaning protocols (e.g., 70% acetonitrile/0.1% TFA) .

Q. Why do kinetic studies of this compound derivatives show deviations from expected reaction rates?

- Methodological Answer : Deviations may stem from:

- Cation stabilization : The fluorenyl group alters transition-state energetics, as shown in laser-excited cation quenching experiments .

- Isotope effects : Deuterated solvents (e.g., CD3OD) slow methanol trapping rates by 2–3× .

Regulatory & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten